1H-Perfluorodecane
Description
Contextualization of 1H-Perfluorodecane as a Member of the Perfluorinated Compounds (PFCs) Class
This compound, also known as 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Heneicosafluorodecane, is a synthetic chemical compound that belongs to the class of perfluorinated compounds (PFCs). nih.gov This class is a subset of the broader group of per- and polyfluoroalkyl substances (PFAS), which are characterized by the presence of carbon-fluorine bonds. Specifically, this compound is a saturated ten-carbon chain in which all hydrogen atoms, except for one at the terminal position, have been replaced by fluorine atoms. This high degree of fluorination imparts distinct chemical and physical properties to the molecule.
The defining feature of this compound is its structure, consisting of a C10HF21 molecular formula. nih.govscbt.com This structure results in a high molecular weight and unique properties stemming from the strength and stability of the C-F bonds. Like other PFAS, it is an area of scientific interest due to the characteristics of this chemical class.
Below are the key chemical and physical properties of this compound:
| Property | Value |
| CAS Number | 375-97-3 nih.govfluoryx.comexfluor.com |
| Molecular Formula | C10HF21 nih.govscbt.com |
| Molecular Weight | 520.08 g/mol nih.govscbt.com |
| Melting Point | 36 °C fluoryx.com |
| Boiling Point | 138 - 154 °C fluoryx.comexfluor.com |
| Physical State | Clear liquid or solid (depending on ambient temperature) fluoryx.comexfluor.com |
| Synonyms | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Heneicosafluorodecane nih.govexfluor.com |
Academic Significance and Contemporary Research Trajectories Pertaining to this compound
The academic significance of this compound is closely tied to the broader research into PFAS. There is growing regulatory and scientific concern regarding the environmental presence of PFAS due to their extreme persistence. service.gov.uk Analogous short-chain compounds like 1H-perfluorohexane are noted for not being readily biodegradable and having long atmospheric half-lives, leading to their classification as potentially persistent or very persistent substances. service.gov.uk This persistence raises long-term environmental exposure concerns, which drives research into the fate and transport of all members of the PFAS family, including this compound.
Contemporary research trajectories involving compounds structurally similar to this compound often focus on materials science and surface chemistry. For instance, related functionalized perfluorinated compounds, such as 1H,1H,2H,2H-Perfluorodecanethiol, are investigated for their ability to form self-assembled monolayers (SAMs). chemicalbook.com These SAMs can create hydrophobic surface coatings, which are valuable for their ability to lower surface energy and increase wettability. chemicalbook.com
Furthermore, research into advanced materials utilizes similar perfluorinated structures. For example, 1H,1H,2H,2H-perfluorodecyltriethoxysilane, a related decane derivative, has been used in the synthesis of fluorous ferrofluids. nih.govacs.org These specialized nanomaterials are of interest for their unique magnetic and liquid properties, with potential applications in industrial and biomedical fields. nih.govacs.org The biorthogonal nature of perfluorocarbons makes them particularly interesting for biomedical research. nih.gov These research avenues highlight the academic interest in the unique properties imparted by the perfluorinated alkyl chain, a key structural feature of this compound.
Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10HF21/c11-1(12)2(13,14)3(15,16)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)31/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNMEFYRPYNWJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10HF21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190951 | |
| Record name | 1-H-Perfluorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
375-97-3 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Heneicosafluorodecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=375-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-H-Perflurodecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-H-Perfluorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorodecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.185 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Environmental Distribution and Occurrence of 1h Perfluorodecane
Analytical Detection and Quantification in Environmental Compartments
The detection and quantification of 1H-Perfluorodecane in environmental samples rely on sophisticated analytical techniques, primarily chromatography coupled with mass spectrometry. The choice of method often depends on the specific environmental matrix being analyzed.
Aquatic Systems: Freshwater, Marine, and Wastewater Matrices
The analysis of PFAS, including this compound, in aquatic environments typically involves solid-phase extraction (SPE) to concentrate the analytes from water samples, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). vliz.be Standardized methods, such as those developed by the U.S. Environmental Protection Agency (EPA), provide a framework for the detection of a wide range of PFAS in drinking water, groundwater, surface water, and wastewater. vliz.be
While specific quantitative data for this compound in various water bodies is not extensively documented in readily available literature, the analytical methods in place are capable of its detection. For instance, a study on the determination of perfluorinated compounds in surface, sea, and sewage water utilized LC-ToF-MS (liquid chromatography-time-of-flight mass spectrometry) and achieved limits of quantification ranging from 2 to 200 ng/L for the targeted PFCs. vliz.be Although this compound was not explicitly listed among the 14 compounds in that particular study, the methodology is indicative of the capabilities for its detection.
Further research is needed to establish a more comprehensive database of this compound concentrations in diverse aquatic environments.
Terrestrial Systems: Soil and Sediment Analysis
In terrestrial ecosystems, soil and sediment act as significant sinks for persistent organic pollutants like PFAS. The analysis of these matrices for this compound presents unique challenges due to the complexity of the sample matrix.
Analytical approaches for soil and sediment generally involve solvent extraction followed by a clean-up step to remove interfering substances, and finally, instrumental analysis, often by LC-MS/MS. researchgate.netnih.gov A quantitative analytical method was developed for perfluorochemicals in sediments and domestic sludge using liquid solvent extraction, solid-phase extraction cleanup, and LC/MS/MS analysis. researchgate.net This method demonstrated detection limits in the range of 0.041 to 0.246 ng/g (dry weight) for sediment. researchgate.net
A study investigating PFAS in soils and sewage sludges employed combustion ion chromatography (CIC) for the determination of extractable organically bound fluorine (EOF). nih.gov While this provides a measure of the total organofluorine content, it does not give specific concentrations for individual compounds like this compound. The study highlighted the need for more compound-specific analysis. Research quantifying PAHs in sediment and soil has utilized methods that could be adapted for this compound, with concentrations of individual PAHs found to be in the mg/kg range. researchgate.netscispace.com
| Technique | Matrix | Key Findings/Capabilities |
|---|---|---|
| LC-MS/MS | Sediment, Sludge | Quantitative method with detection limits in the sub-ng/g range. researchgate.net |
| Combustion Ion Chromatography (CIC) | Soil, Sewage Sludge | Measures extractable organically bound fluorine (EOF), a sum parameter. nih.gov |
Atmospheric Presence: Indoor and Outdoor Air, and House Dust
The atmosphere is a key pathway for the long-range transport and distribution of semi-volatile PFAS. Indoor environments have been identified as important sources of human exposure to these compounds.
The analysis of this compound and related compounds in air and dust often involves the use of active air samplers with sorbent materials, followed by solvent extraction and analysis by gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS. nih.govresearchgate.net
Studies have frequently detected precursor compounds to this compound, such as fluorotelomer alcohols (FTOHs), in indoor air and house dust. nih.govgerstel.comrsc.orgrsc.org For example, a study in Norwegian homes found that FTOHs were the most prominent compounds in indoor air, with concentrations of 8:2 FTOH and 10:2 FTOH reaching up to several thousand pg/m³. researchgate.net Another study in Canadian homes also found 8:2 FTOH to be the dominant PFC in indoor air. nih.gov
House dust is a significant reservoir for many PFAS. Research has shown the presence of polyfluoroalkyl phosphoric acid diesters (diPAPs) in residential dust at concentrations significantly higher than other PFAS. acs.orgnih.gov A study of house dust from North America found that FTOHs and diPAPs were the most prevalent PFAS, with median concentrations around 100 ng/g or greater. acs.orgduke.eduresearchgate.net While these studies focus on precursors, their presence suggests the potential for the formation and presence of this compound. A study in Catalonia, Spain, detected perfluorodecanoic acid (PFDA) at the highest mean concentrations in house dust, indicating that longer-chain PFAS are present in indoor environments. researchgate.net
| Compound/Class | Matrix | Concentration Range/Median | Location |
|---|---|---|---|
| Fluorotelomer Alcohols (FTOHs) | Indoor Air | 0.11 - 286 ng/m³ nih.gov | Various workplaces and a car interior |
| Polyfluoroalkyl Phosphoric Acid Diesters (ΣdiPAPs) | House Dust | Median: 2215 ng/g acs.orgnih.gov | Vancouver, Canada |
| Fluorotelomer Alcohols (FTOHs) | House Dust | Median: ~100 ng/g acs.orgduke.eduresearchgate.net | North America |
| Perfluorodecanoic Acid (PFDA) | House Dust | Highest mean concentrations among PFCs detected researchgate.net | Catalonia, Spain |
Global and Regional Environmental Monitoring Programs for PFAS with Relevance to this compound
Several national and international programs are in place to monitor the presence of PFAS in the environment, which are relevant to understanding the distribution of this compound.
The OECD's eChemPortal provides a global gateway to information on chemical substances, including data from various national and regional monitoring programs. youtube.com In the United States, the Environmental Protection Agency (EPA) has developed numerous analytical methods for PFAS and conducts monitoring through various programs. While these programs may not specifically target this compound in all instances, the broad-spectrum analytical methods used have the capability to detect it.
There is a clear need for more targeted monitoring of this compound to better understand its global and regional distribution patterns. The inclusion of this compound in future monitoring campaigns would provide valuable data for environmental risk assessment.
Environmental Fate and Transport Mechanisms of 1h Perfluorodecane
Persistence and Intrinsic Degradation Resistance of 1H-Perfluorodecane
Per- and polyfluoroalkyl substances are often dubbed "forever chemicals" due to their exceptional stability, and this compound is no exception. nih.govnih.gov The core of this resistance lies in the carbon-fluorine (C-F) bond, one of the strongest covalent bonds in organic chemistry. researchgate.net This inherent strength makes the perfluoroalkyl moiety of the molecule highly resistant to cleavage by environmental and metabolic processes. nih.gov
Scientific consensus indicates that the vast majority of PFAS are either non-degradable or transform into other stable PFAS compounds. nih.gov While some PFAS are considered to have low health concern, such as certain fluoropolymers and perfluoroalkanes, their high persistence is a significant environmental concern. nih.gov The continual release of such persistent substances can lead to increasing environmental concentrations and a higher probability of encountering known and unknown adverse effects. nih.gov For long-chain perfluoroalkyl carboxylic acids (PFCAs), which share structural similarities with degradation products of 1H-perfluoroalkane derivatives, persistence is a key factor in their environmental risk profile. service.gov.uk
The general understanding is that the perfluoroalkyl chains, like the one in this compound, are resistant to degradation under normal environmental conditions. cswab.org This persistence means that once released into the environment, these compounds can remain for extended periods, leading to potential long-term exposure for ecosystems and humans.
Abiotic Transformation Pathways and Stability Studies
Abiotic transformation processes, such as photolysis and hydrolysis, are crucial in determining the environmental lifetime of chemical compounds. For this compound, its stability against these degradation pathways is a key characteristic.
Photolytic Stability and Reaction Kinetics in the Environment
Direct photolysis, the breakdown of a chemical by direct absorption of light, is a significant degradation pathway for many organic pollutants. However, for many PFAS, including perfluoroalkanes, this process is generally slow under typical environmental conditions. nih.gov Studies on the photolytic degradation of various PFAS have shown that the efficiency is highly dependent on the specific compound and the conditions, such as the wavelength of light. acs.orgnih.govnih.gov
Enhanced photolysis of some perfluorinated compounds has been observed under far-UVC irradiation (e.g., 222 nm), which is not a significant component of natural sunlight reaching the Earth's surface. nih.gov For instance, the photolysis of perfluorocarboxylic acids (PFCAs) was found to be more significant at 222 nm compared to 254 nm. acs.orgnih.gov However, even under these enhanced conditions, the degradation rates vary significantly among different PFAS. The molar absorption coefficient and quantum yield are critical factors influencing direct photolysis. acs.orgnih.gov Given the high stability of the C-F bond, significant direct photolytic degradation of this compound in the environment is not expected.
Hydrolytic Stability Assessments in Aqueous Systems
Hydrolysis is the chemical breakdown of a compound due to reaction with water. For many organic compounds, this is a primary degradation pathway in aqueous environments. However, perfluoroalkanes like this compound are characterized by their hydrolytic stability. researchgate.net The strong C-F bonds are not susceptible to attack by water under normal environmental pH and temperature conditions.
Studies on the hydrolysis of other organic compounds, such as certain pesticides and pharmaceuticals, show that the presence of functional groups susceptible to hydrolysis is a prerequisite for this degradation pathway to be significant. scholaris.ca In the case of this compound, the molecule lacks such hydrolyzable functional groups, contributing to its persistence in aqueous systems. Research on the hydrolysis of PFAS precursors has shown that while some ester or amide linkages can be hydrolyzed under specific conditions, the perfluorinated alkyl chain itself remains intact. scholaris.ca
Biotic Transformation and Biodegradation Studies
Biotic transformation, mediated by microorganisms, is a major pathway for the degradation of many organic pollutants. However, the unique chemical nature of fluorinated compounds presents significant challenges to microbial enzymatic systems.
Microbial Degradation Mechanisms and Limitations in Fluorinated Compounds
The biodegradation of polyfluorinated compounds is generally a slow process, if it occurs at all. nih.govresearchgate.net The dense shield of electronegative fluorine atoms around the carbon backbone hinders enzymatic attack. researchgate.net While some microorganisms have been shown to degrade certain polyfluorinated compounds, the rates are often low, and complete mineralization is rare. nih.govresearchgate.net
Microbial degradation can proceed through various mechanisms, including reductive defluorination, where a fluorine atom is replaced by a hydrogen atom. researchgate.net However, the high strength of the C-F bond makes this energetically unfavorable for perfluoroalkanes. mdpi.com Most biodegradation studies have focused on polyfluorinated compounds that contain other functional groups, which can serve as points of initial enzymatic attack, a process known as metabolic activation. mdpi.com For instance, the presence of a hydroxyl or carboxyl group can provide a site for enzymes like oxygenases or dehydrogenases to initiate the degradation process. mdpi.com Given that this compound is a saturated alkane with only C-H and C-F bonds, its susceptibility to microbial degradation is expected to be extremely low.
Alpha Oxidation Pathways in Mammalian and Microbial Systems (e.g., for 1H,1H,2H,2H-perfluorodecanol)
While this compound itself is highly resistant to degradation, related compounds with functional groups, such as 1H,1H,2H,2H-perfluorodecanol (a C10 fluorotelomer alcohol), can undergo biotransformation. One of the proposed metabolic pathways for fluorotelomer alcohols is alpha-oxidation.
Alpha-oxidation is a process that involves the removal of a single carbon atom from the carboxyl end of a fatty acid. wikipedia.org In the context of fluorotelomer alcohols, they can first be oxidized to their corresponding carboxylic acids. Subsequent metabolism can then potentially involve alpha-oxidation. For example, in studies with 8:2 fluorotelomer alcohol (8:2 FTOH), the formation of perfluorononanoic acid (PFNA) has been discussed as a potential product of alpha-oxidation, although some studies have not observed this pathway. nih.gov The process generally involves the oxidation of the alcohol to an aldehyde and then to a carboxylic acid. utoronto.caresearchgate.net This resulting fluorotelomer carboxylic acid can then be a substrate for further metabolic processes.
Studies in isolated rat hepatocytes have shown that fluorotelomer alcohols can be metabolized through various pathways, including oxidation to aldehydes and carboxylic acids. nih.gov The specific roles of alpha- and beta-oxidation in the metabolism of these compounds are complex and can lead to the formation of various poly- and perfluorinated acids. nih.govutoronto.caresearchgate.net It is important to note that these pathways are described for fluorotelomer alcohols and not directly for 1H-perfluoroalkanes. The presence of the alcohol functional group is critical for initiating these biotransformation processes.
Formation of Persistent Metabolites and Recalcitrant Products
The biodegradation of this compound, often referred to in literature as 10:2 FTOH, primarily occurs under aerobic conditions and leads to the formation of a suite of persistent metabolites. The process generally involves the oxidation of the non-fluorinated alcohol group. utoronto.canih.gov Microbial action, particularly by organisms like Pseudomonas, can transform the alcohol into an aldehyde and subsequently into a carboxylic acid. utoronto.caresearchgate.net
A key transformation pathway is a β-oxidation-like mechanism, which results in the formation of various perfluorinated carboxylic acids (PFCAs). nih.gov For 10:2 FTOH, this process is known to yield persistent long-chain PFCAs such as perfluorodecanoic acid (PFDA) and perfluoroundecanoic acid (PFUnDA). researchgate.net Studies on the biodegradation of the similar 8:2 FTOH have shown it transforms into perfluorooctanoic acid (PFOA) and other shorter-chain PFCAs. utoronto.caresearchgate.net The transformation from FTOHs to PFCAs is a consistent degradation pathway observed in various environmental and biological systems. rsc.org These resulting PFCAs are known for their extreme persistence in the environment, often being referred to as "forever chemicals". nih.gov
In addition to saturated PFCAs, unsaturated fluorotelomer carboxylic acids (FTUCAs) are also significant transient metabolites. utoronto.ca For example, the biotransformation of 10:2 FTOH in wheat has been shown to produce both PFDA and PFUnDA. researchgate.net The formation of these persistent metabolites is a significant concern, as they are more mobile and bioavailable than the parent compound.
Table 1: Key Biotransformation Metabolites of Fluorotelomer Alcohols (FTOHs)
| Parent Compound | Key Metabolites | Environmental Significance |
|---|---|---|
| 10:2 FTOH | Perfluorodecanoic acid (PFDA), Perfluoroundecanoic acid (PFUnDA) | Highly persistent and mobile in the environment. researchgate.net |
| 8:2 FTOH | Perfluorooctanoic acid (PFOA), Perfluorononanoic acid (PFNA), Fluorotelomer unsaturated carboxylic acids (FTUCAs) | PFOA and PFNA are globally detected persistent pollutants. utoronto.caresearchgate.net |
Defluorination Processes and Their Occurrence During Biotransformation
Defluorination, the cleavage of the highly stable carbon-fluorine (C-F) bond, is a critical but challenging step in the complete degradation of per- and polyfluoroalkyl substances (PFAS). digitellinc.com While the perfluorinated chain of compounds like this compound is generally resistant to degradation, some microbial processes can achieve partial defluorination.
Aerobic biotransformation is a key condition under which defluorination has been observed. acs.org The process is often initiated on the non-fluorinated part of the molecule. nih.gov For some fluorinated compounds, the initial oxidation can lead to the formation of unstable fluoroalcohol intermediates which then undergo spontaneous elimination of hydrogen fluoride (B91410) (HF), resulting in defluorination. acs.org
Biodegradation Assessments in Wastewater Treatment Plant (WWTP) Microcosms
Wastewater treatment plants (WWTPs) are significant reservoirs and transformation hubs for many contaminants, including FTOHs. acs.org Studies using activated sludge from WWTPs have been crucial in assessing the biodegradation potential of these compounds. nih.gov
Research has demonstrated that FTOHs can be biodegraded under the aerobic, anoxic, and anaerobic conditions found in different stages of wastewater treatment. jst.go.jp Aerobic conditions, however, are generally more favorable for FTOH transformation. rsc.orgjst.go.jp For instance, a study on 8:2 FTOH using acclimated activated sludge found that the first-order degradation rate constant was significantly higher under aerobic conditions compared to anoxic or anaerobic conditions. jst.go.jp Within 24 hours, 11.12% of the initial 8:2 FTOH was transformed into PFCAs under aerobic conditions, compared to only 0.46% under anoxic and 3.39% under anaerobic conditions. jst.go.jp
These studies confirm that while FTOHs are transformed in WWTPs, the process primarily converts them into persistent PFCAs which are then discharged into the environment. acs.orgoup.com The presence of FTOHs in WWTP influent can thus be a significant source of PFAAs in receiving waters. acs.org The efficiency of biotransformation can be influenced by the specific microbial communities present in the sludge and the operational conditions of the plant. nih.govoup.com
Environmental Transport and Mobility in Complex Matrices
The movement of this compound through the environment is governed by its interaction with various media, including soil, groundwater, and air-water interfaces.
Transport Dynamics in Soil-Groundwater Systems
The transport of this compound and other FTOHs in subsurface environments is a key factor in groundwater contamination. itrcweb.orgnccoast.org When released to the surface, these compounds can leach from the soil into groundwater, particularly during precipitation events. itrcweb.orgnccoast.org The mobility of FTOHs in soil is largely controlled by sorption processes.
The long fluorocarbon tail of this compound gives it hydrophobic properties, leading to partitioning into soil organic matter. ny.govitrcweb.org This sorption retards its movement through the soil profile, meaning it travels slower than water. However, this retardation is not permanent, and the compound can still serve as a long-term source of groundwater contamination as it slowly desorbs and leaches downwards. ny.gov Compared to the more persistent and mobile PFAAs that it degrades into, this compound is generally less mobile in soil-groundwater systems. However, its transformation into these more mobile products is a critical aspect of its transport dynamics. nih.govny.gov
Retention Processes at Air-Water Interfaces
As a surfactant-like molecule with a hydrophobic tail and a hydrophilic alcohol head, this compound readily accumulates at air-water interfaces. itrcweb.orgacs.org This process is a major retention mechanism in unsaturated soils (the vadose zone), where a significant amount of air-water interface exists within soil pores. researchgate.net
The adsorption of FTOHs at these interfaces can significantly retard their vertical transport towards the groundwater table. researchgate.net Studies on the closely related 8:2 FTOH have shown its strong surface activity and tendency to partition to the air-water interface. acs.orgresearchgate.net This retention in the vadose zone can be substantial, effectively making the unsaturated soil a long-term reservoir for the contaminant. researchgate.net Changes in soil moisture, such as those caused by rainfall, can alter the amount of air-water interface available, influencing the release and subsequent transport of the retained compound.
Sorption and Desorption Characteristics to Natural and Engineered Adsorbents
The interaction of this compound with solid surfaces is a critical factor controlling its environmental mobility.
Natural Adsorbents: In soils and sediments, the primary factor influencing the sorption of FTOHs and other PFAS is the organic carbon content. nih.govnih.gov The hydrophobic fluorinated tail of this compound preferentially associates with organic matter. itrcweb.org Consequently, soils with higher organic carbon content will exhibit stronger sorption and greater retardation of FTOH transport. nih.gov Other factors like solution pH and the presence of cations such as Ca²⁺ can also influence sorption, primarily by affecting electrostatic interactions between the molecule and charged soil particles. nih.govnih.gov Generally, sorption increases with the length of the perfluorocarbon chain. nih.gov
Engineered Adsorbents: Due to the persistence of PFAS, various engineered adsorbents are being explored for remediation. Activated carbon is a commonly used and effective adsorbent for removing FTOHs and other PFAS from water. ajchem-a.comresearchgate.net Its high surface area and porous structure provide ample sites for adsorption. Studies have shown that granular activated carbon (GAC) can effectively remove fluorotelomer olefins (structurally similar to FTOHs) from aqueous solutions. ajchem-a.comresearchgate.net Other materials, such as ion-exchange resins and novel adsorbents like metal-organic frameworks (MOFs), are also being investigated for their potential to bind and remove these compounds from contaminated water. ajchem-a.comresearchgate.net
Table 2: Factors Influencing Sorption of this compound
| Factor | Influence on Sorption | Mechanism |
|---|---|---|
| Natural Sorbents | ||
| Soil Organic Carbon | Increases sorption | Hydrophobic interactions between the fluorocarbon tail and organic matter. nih.gov |
| Perfluorocarbon Chain Length | Increases sorption | Stronger hydrophobic interactions with longer chains. nih.gov |
| pH | Decreasing pH increases sorption | Affects the surface charge of soil particles and the speciation of the compound. nih.gov |
| Cation Concentration (e.g., Ca²⁺) | Increases sorption | Can bridge negatively charged sites on sorbents and the molecule. nih.gov |
| Engineered Sorbents | ||
| Activated Carbon | High sorption capacity | High surface area and porous structure facilitate hydrophobic adsorption. researchgate.net |
Development of Reactive Transport Models for Environmental Systems
Reactive transport models (RTMs) are powerful computational tools used to predict the movement and chemical transformation of substances in the subsurface. The development of robust RTMs for this compound is crucial for understanding its long-term fate in various environmental compartments, assessing potential risks to ecosystems and human health, and designing effective remediation strategies. These models integrate complex physical, chemical, and biological processes that govern the transport and transformation of contaminants in soil and groundwater.
The core of an RTM consists of a set of coupled partial differential equations that describe fluid flow, solute transport, and chemical reactions. For this compound, the key processes that need to be incorporated into an RTM include:
Advection and Dispersion: The movement of the compound with the bulk flow of water (advection) and its spreading due to variations in flow paths (dispersion).
Sorption: The partitioning of the compound between the aqueous phase and solid soil particles. This is a critical retardation process that is often quantified by the soil-water partition coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc).
Biotransformation: The degradation of the compound by microorganisms. For this compound, this is a particularly important process as it can lead to the formation of more persistent and potentially more toxic perfluorinated carboxylic acids (PFCAs).
Interfacial Processes: The accumulation of the compound at air-water and non-aqueous phase liquid (NAPL)-water interfaces, which can significantly affect its transport in unsaturated soils and at contaminated sites.
Parameterization of Reactive Transport Models for this compound
A significant challenge in developing accurate RTMs for this compound is the limited availability of compound-specific data for key model parameters. However, data from structurally similar compounds, such as long-chain fluorotelomer alcohols (FTOHs), can be used to estimate these parameters.
Sorption Coefficients:
The sorption of FTOHs to soil is primarily driven by the organic carbon content of the soil. A study on the sorption of a homologous series of FTOHs (from 4:2 FTOH to 10:2 FTOH) found a strong linear relationship between the logarithm of the organic carbon-normalized sorption coefficient (log Koc) and the number of perfluorinated carbon units. This relationship can be used to extrapolate a log Koc value for this compound (a 10:1 FTOH analog). For instance, a log Koc of 4.13 ± 0.16 has been reported for 8:2 FTOH. nih.gov Another source provided a calculated log Koc of 3.84 for 8:2 FTOH. nih.gov Based on the observed trend of increasing Koc with chain length, the log Koc for this compound is expected to be higher than these values.
Interactive Data Table: Estimated Sorption Coefficients for Fluorotelomer Alcohols
| Compound | Chemical Formula | Log Kow | Log Koc (calculated) |
| 4:2 FTOH | C₆H₅F₉O | 3.3 | 0.93 |
| 6:2 FTOH | C₈H₅F₁₃O | 4.54 | 2.43 |
| 8:2 FTOH | C₁₀H₅F₁₇O | 5.58 | 3.84 |
Source: Adapted from NC.gov, 2019 nih.gov
Biotransformation Kinetics:
This compound is expected to undergo biotransformation in the environment, primarily through the oxidation of the terminal hydrogen atom, leading to the formation of a series of intermediate products and ultimately perfluorodecanoic acid (PFDA). Studies on the biotransformation of the structurally similar 10:2 FTOH provide valuable insights into the potential degradation pathways and kinetics.
In a study using earthworms (Eisenia fetida), 10:2 FTOH was found to be biotransformed to PFDA. The half-life for the elimination of 10:2 FTOH from the earthworms was determined to be 16.5 days. sciengine.com Another study investigating the metabolism of 10:2 FTOH in rainbow trout, earthworms, wheat, and soil also identified PFDA as the final product. nih.gov Aerobic conditions generally promote faster degradation of FTOHs, with half-lives ranging from less than one to 14 days, compared to anaerobic conditions where half-lives can exceed a year. rsc.org
Interactive Data Table: Biotransformation Data for 10:2 FTOH
| Organism/System | Metabolite(s) | Half-life (t½) |
| Earthworm (Eisenia fetida) | Perfluorodecanoic acid (PFDA) | 16.5 days (elimination) |
| Rainbow Trout | Perfluorodecanoic acid (PFDA), 10:2 FTCA, 10:2 FTUCA | Not specified |
| Wheat | Perfluorodecanoic acid (PFDA), PFUnA, PFHxA, PFPeA | Not specified |
| Soil | Perfluorodecanoic acid (PFDA) | Not specified |
Source: Adapted from Wang et al., 2011 and Houtz et al., 2023 nih.govsciengine.com
Modeling Approaches and Future Research
Several modeling frameworks, such as HYDRUS and GeoPEARL, have been applied to simulate the transport of PFAS, including PFOA and PFOS. acs.org These models can be adapted for this compound by incorporating the specific parameters discussed above. The development of multispecies reactive transport models is particularly important to simulate the sequential transformation of this compound to its various degradation products.
Future research should focus on obtaining experimental data specific to this compound to reduce the uncertainty in model predictions. This includes:
Laboratory batch and column studies to determine the sorption coefficients (Kd and Koc) in a variety of soil types.
Microcosm studies to quantify the biotransformation rates and pathways under different redox conditions (aerobic, anaerobic) and to identify the specific microorganisms involved.
Tensiometer experiments to measure the interfacial tension of this compound at air-water and NAPL-water interfaces.
By integrating more accurate, compound-specific data into sophisticated reactive transport models, a more comprehensive understanding of the environmental risks posed by this compound can be achieved, leading to more effective management and remediation of contaminated sites.
Bioaccumulation and Biomagnification of 1h Perfluorodecane in Biological Systems
Cellular and Organismal Uptake Mechanisms and Accumulation Kinetics
The uptake and accumulation of 1H-Perfluorodecane and other PFAS are complex processes influenced by various factors at both the cellular and organismal levels. Unlike many persistent organic pollutants that are lipophilic (fat-loving), PFAS like this compound exhibit both hydrophobic (water-repelling) and oleophobic (oil-repelling) properties. nih.gov This unique characteristic means their bioaccumulation is not solely dictated by partitioning into fatty tissues but also involves binding to proteins in the blood and various organs. nih.govnih.gov
Research indicates that the bioaccumulation of perfluorinated chemicals (PFCs) is concentration-dependent. researchgate.netacs.org Studies on green mussels exposed to various PFCs, including perfluorodecanoic acid (PFDA), a compound structurally related to this compound, have shown that the bioaccumulation factor (BAF) is higher at lower exposure concentrations. researchgate.netacs.org This phenomenon is attributed to a nonlinear adsorption mechanism. researchgate.netacs.org The sensitivity of the BAF to changes in exposure concentration is positively correlated with the length of the perfluorinated carbon chain and the binding affinity of the compound. researchgate.netacs.org This suggests that long-chain compounds like this compound are more susceptible to concentration-dependent bioaccumulation. researchgate.net
Table 1: Concentration-Dependent Bioaccumulation of Perfluorinated Chemicals in Green Mussels (Perna viridis) This table is based on data for structurally similar perfluorinated compounds and illustrates the principle of concentration-dependent bioaccumulation.
| Compound | Exposure Concentration (μg/L) | Bioaccumulation Factor (BAF) (L/kg) |
| Perfluorooctanesulfonate (PFOS) | 1 | 859 |
| 10 | 473 | |
| Perfluorooctanoic acid (PFOA) | 1 | 15 |
| 10 | 12 | |
| Perfluorononanoic acid (PFNA) | 1 | 355 |
| 10 | 188 | |
| Perfluorodecanoic acid (PFDA) | 1 | 689 |
| 10 | 398 |
Source: Adapted from Liu et al., 2011. researchgate.netacs.org
A consistent finding across numerous studies is that the bioaccumulation potential of perfluorinated acids is directly related to the length of their fluorinated carbon chain. nih.govepa.gov Longer-chain PFAS are generally more bioaccumulative than their short-chain counterparts. researchgate.net This is because the rate of elimination from the body tends to decrease as the carbon chain length increases. nih.gov For instance, research has demonstrated that perfluorinated carboxylates (PFCAs) with more than seven fluorinated carbons have a higher potential for bioaccumulation. nih.gov The increased hydrophobicity of longer carbon chains contributes to their higher bioaccumulation. researchgate.net
Once absorbed, this compound and other PFAS are not uniformly distributed throughout an organism. nih.gov The highest concentrations are typically found in the liver, followed by the blood, kidneys, and lungs. nih.govnih.govacs.org Muscle and adipose (fat) tissues generally show lower concentrations. nih.gov This distribution pattern is linked to the binding of PFAS to proteins, particularly in the liver and blood. nih.govnih.gov
In polar bears, for example, PFSA and PFCA concentrations were highest in the liver, followed by blood, brain, muscle, and adipose tissue. nih.gov Interestingly, shorter to medium chain length PFCAs (C6 to C11) were more prevalent in the liver and blood, while longer chain PFCAs (C13 to C15) dominated in adipose and brain tissues. nih.gov This suggests that the pharmacokinetics of these compounds are tissue-specific and influenced by factors such as protein interactions. nih.gov Studies in humans have also confirmed the accumulation of various PFAS in tissues such as the brain, liver, lung, bone, and kidney. vliz.be
Table 2: Tissue Distribution of Perfluoroalkyl Substances (PFAS) in Polar Bears This table illustrates the general trend of PFAS distribution in various tissues.
| Tissue | Relative PFAS Concentration |
| Liver | Highest |
| Blood | High |
| Brain | Moderate |
| Muscle | Low |
| Adipose | Low |
Source: Adapted from Smithwick et al., 2012. nih.gov
Trophic Transfer and Biomagnification Potential Across Food Webs
Trophic transfer is the process by which contaminants are passed from one trophic level to the next in a food web. Biomagnification occurs when the concentration of a contaminant increases in organisms at successively higher levels in a food chain. Several studies have provided evidence for the biomagnification of long-chain PFCAs, including those with carbon chain lengths similar to this compound. nih.govnih.gov
In a freshwater food web in Taihu Lake, China, PFCAs with 9 to 12 carbons were found to significantly biomagnify, with trophic magnification factors (TMFs) ranging from 2.1 to 3.7. nih.gov Similarly, in the St. Lawrence River, long-chain PFCAs (C10-C13) and perfluorooctane (B1214571) sulfonate (PFOS) were found to be very bioaccumulative and biomagnifying. nih.gov The transfer of PFAS from aquatic insects to riparian spiders has also been observed, indicating the potential for cross-ecosystem contamination. confex.com
However, the biomagnification potential can vary between different food webs and species. researchgate.net For instance, in a temperate macrotidal estuary, TMFs for C8–C14 PFCAs were found to decrease with increasing chain length in the benthic food web. researchgate.net
Investigating Dietary Uptake and Resultant Internal Exposure Levels
Dietary intake is considered a primary route of exposure to PFAS for many organisms, including humans. nih.govnih.gov Contaminated food items, particularly fish and other aquatic organisms, can be a significant source of these compounds. researchgate.netnih.gov Studies have shown that dietary uptake can account for a substantial portion of the total internal exposure to PFAS. nih.gov For example, in a study of a Canadian population, diet was identified as an important source of perfluorocarboxylates and PFOS. researchgate.net
The consumption of locally sourced food in contaminated areas can lead to higher internal exposure levels. nih.gov Research has demonstrated that the total concentrations of PFAS in the muscle of fish and prawns from the lower reaches of the Yangtze River were significant, with long-chain PFAAs (C ≥ 10) being major contributors. researchgate.net This highlights the direct link between dietary choices and the body burden of these persistent chemicals.
Ecotoxicological Investigations and Biological Effects of 1h Perfluorodecane and Analogs
Adverse Effects on Aquatic Biota
PFAS are recognized as ubiquitous environmental contaminants that can accumulate in aquatic ecosystems, posing a significant threat to aquatic organisms. nih.govmdpi.com Research has demonstrated that exposure to these substances can lead to a variety of adverse outcomes, including metabolic disruption, reproductive toxicity, and cellular damage. nih.govresearchgate.net
The acute and sub-lethal toxicity of PFAS varies depending on the specific compound, the organism's species, and its developmental stage. researchgate.net Acute toxicity is typically measured by the median lethal concentration (LC50) for fish or the median effective concentration (EC50) for invertebrates (immobilization) and algae (growth inhibition) over a short exposure period (e.g., 48 to 96 hours). chemsafetypro.comusu.edu
Studies on various PFAS analogs have established a range of toxicological endpoints. For instance, PFOS is generally considered more toxic to aquatic organisms than PFOA. nih.gov In the water flea Daphnia magna, a standard model for aquatic toxicology, the 48-hour EC50 for immobilization by PFOS has been reported at various levels, while the 96-hour LC50 for PFOS in the polychaete Perinereis nuntia was found to be 64 mg/L. mdpi.comnih.gov For fish, such as the zebrafish (Danio rerio), the 96-hour LC50 for PFOS ranges from 10.89 to 71 mg/L. frontiersin.org The toxicity of these compounds to primary producers like algae has also been documented, representing a threat to the base of the aquatic food web. researchgate.net
Interactive Table: Acute Toxicity of PFAS Analogs in Aquatic Organisms
Below is a summary of acute toxicity values for representative PFAS compounds.
| Compound | Species | Endpoint (Duration) | Value (mg/L) | Reference |
| PFOS | Daphnia magna (Water Flea) | EC50 (48h) | 70.65 | nih.gov |
| PFOA | Daphnia magna (Water Flea) | EC50 (48h) | 102.41 | nih.gov |
| PFOS | Perinereis nuntia (Polychaete) | LC50 (96h) | 64 | mdpi.comnih.gov |
| PFOS | Paracentrotus lividus (Sea Urchin) | EC50 | 20 | nih.gov |
| PFOA | Paracentrotus lividus (Sea Urchin) | EC50 | 110 | nih.gov |
| PFOS | Danio rerio (Zebrafish) | LC50 (96h) | 10.89 - 71 | frontiersin.org |
| PFOA | Danio rerio (Zebrafish) | LC50 (96h) | 371 - 661.695 | frontiersin.org |
Note: LC50 (Lethal Concentration 50) is the concentration that kills 50% of the test population. EC50 (Effective Concentration 50) is the concentration that causes a specific non-lethal effect in 50% of the test population.
Ecotoxicogenomics, which integrates the study of gene and protein expression with ecotoxicology, offers powerful tools for understanding the molecular mechanisms of toxicity. nih.govnumberanalytics.com Techniques like transcriptomics can reveal how chemicals alter gene expression, providing sensitive biomarkers of exposure and effect. numberanalytics.com
A study on a novel perfluoro-alcohol analog, 1H,1H,8H,8H-Perfluorooctane-1,8-diol (FC8-diol), utilized a fathead minnow (Pimephales promelas) EcoToxChip, a type of quantitative polymerase chain reaction (qPCR) array. researchgate.net The analysis of liver samples from male fathead minnows exposed to FC8-diol revealed significant changes in gene expression. Specifically, 62 genes were significantly upregulated and 96 were downregulated across one or more treatment concentrations. researchgate.net These analyses provide a global view of the cellular pathways affected by exposure. nih.gov For example, exposure of zebrafish embryos to PFOS has been shown to alter the expression of genes critical for normal development. nih.gov Integrative analyses of transcriptomics data from multiple species have shown that eight-carbon PFAS like PFOA and PFOS consistently affect genes involved in key toxicity pathways. nih.gov
A significant toxicological effect of many PFAS compounds is the disruption of metabolic processes. researchgate.net Exposure to these chemicals has been linked to alterations in lipid, carbohydrate, and energy metabolism in aquatic organisms. nih.govresearchgate.net
The aforementioned EcoToxChip analysis of fathead minnows exposed to the analog FC8-diol found that biological pathways related to lipid and carbohydrate metabolism were significantly affected. researchgate.net Studies on PFOA and PFOS have shown they can trigger fatty liver disease by up-regulating key genes like CD36 and activating the PPARα pathway. nih.gov Exposure to PFOS has also been shown to interfere with the AMPK signaling pathway, which is crucial for energy metabolism, and to reduce ATP content in the liver of fish. frontiersin.org These disruptions can lead to adverse outcomes such as increased adiposity and altered fatty acid concentrations. frontiersin.org The biotransformation of precursor compounds, like fluorotelomer alcohols, can also lead to the formation of persistent and metabolically disruptive perfluorinated acids. acs.orgresearchgate.net
Many PFAS are considered endocrine-disrupting chemicals (EDCs), meaning they can interfere with the normal function of the endocrine system. nih.govresearchgate.net They can mimic natural hormones, leading to a range of reproductive and developmental problems in aquatic life. nih.govnih.gov
A key biomarker for exposure to estrogenic EDCs in fish is the upregulation of vitellogenin (Vtg), an egg yolk protein precursor, in males or juvenile fish. nih.govdfo-mpo.gc.ca The study on the perfluoro-alcohol analog FC8-diol provided strong evidence of its estrogenic nature by demonstrating a significant upregulation of vitellogenin mRNA in exposed male fathead minnows. researchgate.net The study also found that other genes related to estrogen receptor activation, such as esr2a (estrogen receptor 2a) and esrrb (estrogen related receptor beta), were affected. researchgate.net This confirms that certain PFAS analogs can exert estrogenic effects, potentially leading to reproductive impairment in wild fish populations.
Exposure to PFAS can also modulate the immune system of aquatic organisms. The immune system is a sensitive target for chemical contaminants, and alterations can compromise an organism's ability to fight off pathogens. nih.gov
Toxicological Evaluations in Terrestrial Organisms (e.g., soil invertebrates)
The impact of PFAS is not limited to aquatic environments; these persistent chemicals also contaminate terrestrial ecosystems and affect soil-dwelling organisms. Terrestrial invertebrates, which play a crucial role in soil health and nutrient cycling, are vulnerable to PFAS toxicity. nih.gov
Studies on model terrestrial invertebrates have demonstrated adverse effects from PFAS exposure. In the nematode Caenorhabditis elegans, exposure to PFOS was shown to increase levels of reactive oxygen species (ROS), inducing oxidative stress. nih.gov Research on earthworms has indicated that PFAS exposure can lead to growth inhibition. nih.gov Furthermore, studies have found that PFAS can cause reproductive toxicity in invertebrates. nih.govmdpi.com Although the concentrations used in some lab studies are higher than those typically found in the environment, the potential for long-term adverse effects due to the persistence and bioaccumulation of these chemicals remains a significant concern. nih.gov
Metabolomics-Based Approaches for Elucidating Modes of Action (e.g., 1H NMR-based metabolomics)
Metabolomics, the comprehensive analysis of small-molecule metabolites within a biological system, offers a powerful lens through which to understand the mechanisms of action of chemical compounds. nih.govnih.gov By providing a snapshot of the metabolic state of an organism, this approach can reveal the biochemical pathways perturbed by exposure to a substance like 1H-Perfluorodecane. nih.govnumberanalytics.com Among the analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a particularly valuable tool in metabolomics due to its non-destructive nature and its ability to identify and quantify a wide range of metabolites simultaneously. nih.govtandfonline.com
¹H NMR-based metabolomics is a robust method for investigating the sublethal effects of pollutants on organisms. nih.gov The technique works by detecting the signals from hydrogen nuclei (protons) in metabolites, with each metabolite having a unique spectral fingerprint. creative-biostructure.com This allows for the identification and quantification of numerous compounds in biological samples such as blood, urine, or tissue extracts with minimal sample preparation. nih.govnih.gov The resulting metabolic profile provides a detailed picture of the organism's physiological state. nih.gov
The general workflow for a ¹H NMR-based metabolomics study involves several key stages. nih.gov It begins with the collection of biological samples from both a control group and a group exposed to the chemical of interest. Following sample preparation, ¹H NMR spectra are acquired. These complex datasets are then subjected to multivariate statistical analysis and pattern recognition techniques to identify the metabolites that have been significantly altered by the exposure. nih.govnih.gov This can help in pinpointing the metabolic pathways that are affected, thereby shedding light on the compound's mode of action. nih.gov
Detailed Research Findings
The application of this technique to a compound like this compound would likely involve exposing a model organism (e.g., fish, daphnids) to the substance and then analyzing tissue or biofluid samples. The resulting data would be expected to reveal changes in key metabolic pathways. Based on studies of other fluorinated compounds, potential areas of metabolic disruption could include lipid metabolism, amino acid metabolism, and energy metabolism.
To illustrate the potential findings of such a study, a hypothetical data table is presented below. This table demonstrates the type of data that would be generated and how it could be interpreted to suggest a mode of action for this compound.
Hypothetical ¹H NMR-Based Metabolomics Findings in an Aquatic Organism Exposed to this compound
| Metabolite | Change in Exposed Group | Potentially Affected Metabolic Pathway |
| Alanine | Increased | Amino Acid Metabolism, Glycolysis |
| Lactate (B86563) | Increased | Anaerobic Respiration, Energy Metabolism |
| Glucose | Decreased | Energy Metabolism, Glycolysis |
| Choline (B1196258) | Decreased | Lipid Metabolism, Cell Membrane Integrity |
| Creatine | Decreased | Energy Metabolism (ATP buffering) |
| Glutamate | Increased | Amino Acid Metabolism, Neurotransmission |
| Acetate (B1210297) | Increased | Fatty Acid Metabolism |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
The hypothetical changes outlined in the table could suggest that this compound exposure leads to a state of metabolic stress. For example, increased lactate and decreased glucose could indicate a shift towards anaerobic respiration, a common response to toxic insult. Alterations in choline and acetate levels might point towards disruptions in lipid metabolism and cell membrane function. Similarly, changes in amino acid levels could indicate effects on protein synthesis or breakdown, as well as potential neurotoxic effects.
Computational Chemistry and Predictive Modeling in 1h Perfluorodecane Research
Quantum Chemical Investigations of Perfluorinated Molecular Structures
Quantum chemical methods, such as Density Functional Theory (DFT), are fundamental to understanding the electronic structure and conformational energetics of perfluorinated molecules like 1H-Perfluorodecane. nih.gov These calculations provide a basis for developing more computationally efficient models, such as force fields for molecular dynamics. acs.org
Research into perfluoroalkanes (PFAs) has highlighted the complexities of their conformational behavior. For instance, quantum chemistry calculations have been employed to accurately describe the conformational energies of shorter-chain PFAs like C₄F₁₀ and C₅F₁₂. acs.org These studies are critical for ensuring that force fields are transferable to longer-chain PFAs such as this compound. acs.org An accurate description of these energetics is vital for predicting the physical and dynamic properties of these compounds. acs.org
The strong carbon-fluorine (C-F) bond, a defining characteristic of PFAS, is a key focus of quantum chemical studies. aaqr.org Its strength is a primary reason for the chemical stability and environmental persistence of these substances. nih.govaaqr.org Computational methods like DFT are used to investigate the mechanisms of PFAS degradation, providing molecular-level insights that are difficult to obtain through experimental means alone. nih.gov
Development and Application of Molecular Dynamics Simulations and Force Fields
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. uiuc.eduresearchgate.netbohrium.com In the context of this compound, MD simulations, which rely on a set of parameters known as a force field, can predict a variety of thermodynamic, structural, and transport properties. acs.org A force field is essentially a collection of equations and associated constants that define the potential energy of a system of particles, thereby governing their interactions. uiuc.eduresearchgate.net
The development of accurate force fields for perfluoroalkanes has been a significant area of research. While general force fields like OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) have been applied to PFAs, they have shown limitations in accurately describing the conformational energetics of these molecules with a single set of transferable parameters. acs.org This has spurred the development of new force fields based on high-level quantum chemistry calculations to improve the accuracy of MD simulations for PFAs. acs.org These improved force fields are crucial for correctly predicting properties such as density, heat of vaporization, and structural characteristics. acs.org
MD simulations have been used to investigate the properties of several PFAs, ranging from C₄F₁₀ to C₉F₂₀, providing valuable data that can be extrapolated to understand the behavior of this compound. acs.org These simulations offer insights into how such molecules behave in different environmental compartments, a key aspect of their fate and transport. nih.gov The integration of DFT with MD simulations is a promising approach for predicting the behavior of PFAS in various environments. nih.gov
Predictive Modeling of Environmental Fate Parameters (e.g., biodegradation pathways, atmospheric half-lives)
Predictive modeling is essential for estimating the environmental fate of chemicals like this compound, for which extensive experimental data may be lacking. aaqr.org Models such as the US EPA's EPI Suite™ can estimate key physicochemical and environmental fate properties. epa.gov
Biodegradation Pathways: The biodegradation of perfluorinated compounds is generally believed to be restricted to any non-fluorinated parts of the molecule, as the perfluorocarbon chain is highly resistant to microbial attack. acs.org However, the presence of a hydrocarbon moiety, as in the case of fluorotelomer alcohols (FTOHs) which are structurally related to hydrofluorocarbons, can make the molecule susceptible to enzymatic reactions. acs.org
For example, studies on the biodegradation of 1H,1H,2H,2H-perfluorodecanol (8:2 FTOH) show that it can be transformed by microorganisms. acs.orgresearchgate.net Predictive models like CATABOL have been used to simulate the biodegradation pathways of such compounds. researchgate.net A common predicted pathway involves a series of transformations that ultimately lead to the formation of persistent perfluorinated carboxylic acids (PFCAs), such as perfluorooctanoic acid (PFOA). acs.org The central question in this research is whether biodegradation can cleave the strong carbon-fluorine bonds, leading to less persistent, shorter-chain fluorinated metabolites. acs.org While evidence for the biodegradation of polyfluorinated compounds exists, the process is often slow and limited to specific microbial cultures. nih.govnih.gov
Atmospheric Half-Lives: The atmospheric fate of hydrofluorocarbons is another critical parameter. For related compounds like 1H-Perfluorohexane, the atmospheric half-life has been estimated to be long, on the order of 31 years. service.gov.uk Such compounds are not expected to hydrolyze but will slowly degrade in the atmosphere primarily through reactions with hydroxyl radicals (OH). service.gov.uk This long half-life suggests a potential contribution to global warming, a characteristic of many hydrofluorocarbons. service.gov.uk While a specific atmospheric half-life for this compound is not readily available, its structural similarity to other persistent hydrofluorocarbons suggests it would also have a long atmospheric lifetime.
Interactive Table: Computed Properties for this compound
This table summarizes key properties of this compound computed using various predictive models.
| Property | Value | Source |
| Molecular Formula | C₁₀HF₂₁ | PubChem nih.govnist.gov |
| Molecular Weight | 520.08 g/mol | PubChem nih.gov |
| XLogP3 | 7.6 | PubChem nih.gov |
| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorodecane | PubChem nih.gov |
| CAS Number | 375-97-3 | NIST WebBook nist.gov |
Integration of Computational Approaches into Ecotoxicological Assessments (New Approach Methods – NAMs)
In recent years, there has been a significant push to integrate computational approaches into ecotoxicological risk assessments to reduce reliance on traditional animal testing. oup.com These New Approach Methodologies (NAMs) encompass a range of non-animal technologies, including in vitro assays and in silico computational models. oup.comusda.gov
The goal of NAMs is to provide more rapid, cost-effective, and mechanistically informative data for chemical safety evaluations. oup.com For a large and diverse class of chemicals like PFAS, NAMs are particularly valuable. nih.govnih.gov Computational tools are used to predict toxicological endpoints, characterize exposure pathways, and group chemicals into categories for read-across assessments. epa.gov
The integration of multiple models and data streams is a key feature of modern NAMs. oup.com For instance, data from high-throughput in vitro assays can be combined with computational models of environmental fate and transport to build a more comprehensive picture of a chemical's risk profile. nih.gov This "intelligent testing" strategy allows for a more targeted and efficient assessment process. oup.com While specific NAMs-based assessments for this compound are not detailed in the public literature, the frameworks and tools are in place for such an evaluation. The US EPA's Center for Computational Toxicology and Exposure (CCTE) is actively using these approaches to screen hundreds of PFAS. nih.govnih.gov This work is crucial for prioritizing substances for further testing and for making regulatory decisions in a data-poor landscape. oup.com
Remediation and Mitigation Strategies for 1h Perfluorodecane Contamination
Development and Evaluation of Treatment Technologies for Contaminated Water and Wastewater
The removal of long-chain PFAS like 1H-Perfluorodecane from water sources is a primary focus of environmental remediation due to their mobility in aquatic environments.
Adsorption is a widely applied technology for removing PFAS from water. The process involves the accumulation of PFAS molecules onto the surface of a porous material (adsorbent). The effectiveness of this method is heavily influenced by the properties of both the PFAS compound and the adsorbent material.
Research Findings: The primary mechanisms driving the adsorption of PFAS are hydrophobic interactions between the fluorinated carbon chain and the adsorbent surface, as well as electrostatic interactions involving the functional group of the PFAS molecule. researchgate.net For this compound, which possesses a long, ten-carbon fluorinated chain, hydrophobic interactions are expected to be the dominant mechanism for its removal from water.
Granular Activated Carbon (GAC): GAC is a proven and commonly used adsorbent for water treatment. Its large, hydrophobic surface area makes it effective for adsorbing long-chain PFAS. slu.se Research consistently shows that the adsorption capacity of GAC increases with the length of the PFAS carbon chain. figshare.comnih.gov Therefore, GAC is anticipated to be effective for removing this compound. The porous nature of activated carbon provides a vast surface for adsorption. slu.se
Ion Exchange (IX) Resins: Anion exchange resins (AERs) have demonstrated higher efficiency and capacity for many PFAS compared to GAC, particularly for sulfonic acids (PFSAs). nih.gov The advantage of AERs tends to increase with the PFAS chain length. nih.govresearchgate.net These resins use a combination of electrostatic interactions and hydrophobic interactions to remove PFAS. Given its structure, this compound's removal would rely on the hydrophobic properties of the resin. Studies comparing GAC and IX resins often find that resins outperform GAC for longer-chain PFAS removal. nih.gov
Table 1: Comparison of Common Adsorbents for Long-Chain PFAS Removal
| Adsorbent | Primary Removal Mechanism(s) | General Performance for Long-Chain PFAS | Key Considerations |
|---|---|---|---|
| Granular Activated Carbon (GAC) | Hydrophobic Interaction | Good to Excellent. Adsorption capacity increases with fluorocarbon chain length. figshare.comnih.gov | Competition from natural organic matter can reduce efficiency. Requires thermal reactivation or incineration for disposal. slu.se |
| Anion Exchange (IX) Resins | Electrostatic Interaction, Hydrophobic Interaction | Excellent. Often shows higher capacity and faster kinetics than GAC for long-chain PFAS. nih.gov | Can be single-use or regenerable. Regeneration produces a highly concentrated waste stream requiring further treatment. |
Remediation Approaches for Contaminated Soil and Sediments
Soil and sediment contamination with this compound poses a risk of groundwater contamination and uptake into the food chain. Remediation strategies generally focus on either immobilizing the contaminant in place or mobilizing it for extraction and treatment. slu.sesigmaaldrich.com
Research Findings:
Immobilization and Stabilization: This is the most studied approach for PFAS-contaminated soils. slu.se It involves adding amendments to the soil to bind the contaminants, reducing their mobility and preventing them from leaching into groundwater. Common amendments include activated carbon (both powdered and granular), proprietary sorbents, and binders like cement. clu-in.org Research on various PFAS has shown that stabilization efficiency improves with increasing perfluorocarbon chain length. clu-in.org A pilot-scale study using 0.2% granular activated carbon (GAC) with a binder achieved over 97% removal from leachate for long-chain PFAS like PFOS and PFOA over a simulated 6-year period. slu.se This suggests that such a technique would be highly effective at immobilizing the long-chain this compound.
Soil Washing and Mobilization: This ex-situ technique involves excavating contaminated soil and washing it with a solution (e.g., containing surfactants or co-solvents) to transfer the PFAS from the soil particles into the liquid phase. The resulting liquid is then treated using methods described in section 8.1.1.
Phytoremediation: This approach uses plants to take up contaminants from the soil. While some plants can absorb short-chain PFAS, long-chain compounds like this compound tend to sorb to root surfaces with limited translocation to the above-ground parts of the plant. researchgate.net This can help stabilize the contaminant in the root zone, a process known as phytostabilization. osti.gov
Advanced Oxidation/Reduction Processes (AO/RPs) for Degradation and Mineralization
Advanced Oxidation Processes (AOPs) and Advanced Reduction Processes (ARPs) are a class of technologies designed to chemically destroy persistent organic pollutants like this compound, rather than just sequestering them. chemicalbook.com These processes rely on the generation of highly reactive species, such as hydroxyl radicals (•OH) or sulfate (B86663) radicals (SO₄•⁻), which can break the strong C-F bonds. mdpi.comnih.gov
Research Findings: The extreme stability of perfluorinated compounds makes them resistant to conventional oxidation. However, certain advanced processes have shown promise for PFAS degradation.
Persulfate-Based AOPs: The sulfate radical (SO₄•⁻), generated by activating persulfate with heat, UV light, or a catalyst, has a higher oxidation potential than the hydroxyl radical and has been shown to be more effective in degrading certain PFAS. mdpi.com
Electrochemical Oxidation: This method uses specialized anodes, such as boron-doped diamond (BDD) electrodes, to generate powerful oxidizing agents directly on the electrode surface, leading to the degradation of PFAS.
Photocatalysis: This process uses a semiconductor material (photocatalyst) that, when activated by light, generates electron-hole pairs that initiate the degradation reactions. researchgate.netnih.gov
While these technologies have proven effective for degrading compounds like PFOA and PFOS, specific degradation efficiency and kinetic data for this compound are limited in current literature. The complete mineralization of the compound into carbon dioxide, water, and fluoride (B91410) ions is the ultimate goal. researchgate.net
Strategies for the Safe Destruction and Disposal of this compound Containing Materials
The final step in many remediation processes, particularly for spent adsorbents and concentrated waste streams, is the complete destruction of the this compound molecule.
Research Findings:
Incineration: High-temperature incineration is a widely used method for destroying hazardous organic waste. For PFAS, very high temperatures are required to ensure complete breakdown of the C-F bonds. One pilot-scale study on the combustion of AFFF found that destruction efficiencies of over 99.999% for several long-chain PFAS were achieved at temperatures above 970°C. nih.gov However, the study also noted that operating at lower temperatures could result in the emission of other fluorinated products of incomplete combustion (PICs). nih.gov Therefore, careful control of incinerator operating conditions (e.g., temperature, residence time, oxygen levels) is critical. A properly equipped incinerator should include an afterburner and a flue gas scrubber to manage potentially hazardous emissions like hydrogen fluoride.
Pyrolysis: Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere. For fluoropolymers like Polytetrafluoroethylene (PTFE), significant decomposition begins above 400°C and is prominent in the 500-800°C range. researchgate.net This technology could potentially be applied to concentrated this compound waste.
Table 2: Thermal Destruction Parameters for Perfluoroalkyl Substances
| Technology | Temperature Range (°C) | Key Findings & Considerations |
|---|---|---|
| Incineration | 900 - 1200+ | Destruction efficiencies >99.99% can be achieved for long-chain PFAS at temperatures >970°C. nih.gov Incomplete combustion can form other hazardous fluorinated byproducts. Requires robust air pollution control systems. |
| Pyrolysis | 500 - 800 | Proven to decompose stable fluoropolymers. researchgate.net The resulting products would require further treatment or capture. |
Broader Implications and Future Research Directions on 1h Perfluorodecane
Comparative Biotransformation Studies Across Diverse Species
The biotransformation of a chemical compound dictates its persistence, potential for bioaccumulation, and the formation of potentially more or less toxic metabolites. For many per- and polyfluoroalkyl substances (PFAS), particularly precursor compounds, biotransformation is a key process that can lead to the formation of highly persistent terminal acids. nih.gov For instance, compounds like fluorotelomer alcohols can undergo metabolic conversion in vivo to form perfluoroalkyl carboxylic acids (PFCAs). nih.gov
However, specific biotransformation data for 1H-Perfluorodecane across a range of environmentally relevant species is currently limited in publicly available literature. The metabolic fate of a similar, shorter-chain compound, perfluorohexanoate (PFHx), has been studied in rodents. Research on rats and mice showed that PFHx was rapidly absorbed and eliminated primarily through urine, with no metabolites observed in either species. researchgate.net This suggests a high degree of biological stability for some fully fluorinated chains.
Future research must prioritize in vivo and in vitro studies to elucidate the metabolic pathways of this compound in diverse organisms, including aquatic invertebrates, fish, birds, and mammals. Such studies are essential to determine if this compound is a precursor that transforms into other PFAS or if it persists in its original form. Understanding species-specific differences in metabolism is crucial for accurately modeling its bioaccumulation potential and trophic magnification in various food webs. researchgate.net
Understanding the Toxicological and Environmental Impacts of Complex PFAS Mixtures
In the environment, organisms are never exposed to a single PFAS in isolation. Instead, exposure occurs to complex mixtures of various PFAS, their precursors, and transformation products, which are found in water, soil, and biota. nih.govnih.gov This reality necessitates a shift in toxicological assessment from single-compound studies to evaluating the effects of realistic mixtures.
Research into PFAS mixtures has revealed that their combined effects can often be predicted using the principle of concentration addition. nih.govnih.gov This model assumes that the components of the mixture act via a similar mechanism of action, and their combined toxicity is the sum of their individual potencies relative to their concentrations. In vitro studies using human liver cell spheroids and in vivo studies in rats have supported the applicability of dose-addition-based approaches for predicting the cumulative effects of PFAS mixtures. nih.govepa.gov These cumulative effects can include impacts on liver function and neurotoxicity. nih.govnih.gov
| Environmental Relevance | Humans and wildlife are simultaneously exposed to thousands of different PFAS through various environmental pathways. | Single-compound risk assessments are insufficient; the role of this compound in complex environmental mixtures must be considered. | itrcweb.org |
Scientific Contributions to Regulatory Frameworks and Risk Management Strategies for PFAS
Scientific research is the bedrock of effective chemical regulation and risk management. For PFAS, scientific data on a compound's properties, fate, transport, and toxicity directly informs regulatory decisions at national and international levels. nih.govoecd.org
The process of risk evaluation for a chemical like this compound involves a comprehensive review of its:
Persistence (P): Data on its biodegradability, hydrolysis, and atmospheric half-life are used to determine if it will remain in the environment for long periods. service.gov.uk
Bioaccumulation (B): Bioconcentration studies in aquatic organisms and modeling are used to assess its potential to accumulate in living tissues. service.gov.uk
Toxicity (T): Ecotoxicological studies determine the concentrations at which the substance may cause harm to environmental organisms. service.gov.uk
This P, B, and T data is crucial for regulatory bodies like the U.S. Environmental Protection Agency (EPA) and Environment and Climate Change Canada to classify substances and implement appropriate risk management measures. gwpnc.orgcanada.ca For example, compelling scientific evidence is a key driver for developing drinking water quality guidelines, restricting uses, and adding substances to lists of toxic substances requiring control. nih.govcanada.ca
Given the vast number of PFAS, regulators are increasingly considering a class-based approach to management. canada.ca However, this still requires robust data on representative compounds. Scientific contributions on the specific properties of this compound are essential to ensure it is correctly categorized and that any risk management strategies—from environmental monitoring requirements to potential use restrictions—are scientifically sound and protective of human health and the environment.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying 1H-Perfluorodecane in environmental samples?
- Methodology : Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to their high sensitivity for perfluorinated compounds. Calibration standards should include isotopically labeled analogs (e.g., ¹³C-labeled this compound) to correct for matrix effects . For complex matrices (e.g., soil or biological tissues), solid-phase extraction (SPE) or accelerated solvent extraction (ASE) is recommended to isolate the compound prior to analysis .
Q. How can researchers verify the purity of synthesized this compound?
- Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) to confirm molecular structure and detect impurities. Elemental analysis (EA) can validate stoichiometric composition, while gas chromatography (GC) with flame ionization detection (FID) assesses volatile contaminants. Cross-referencing with CAS No. 375-97-3 in authoritative databases ensures alignment with known physicochemical properties .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Implement fume hoods and personal protective equipment (PPE) to minimize inhalation or dermal exposure. Regularly inspect storage containers for degradation (e.g., crystal formation) using visual checks under controlled lighting. High-hazard procedures (e.g., distillation) require dual-researcher oversight to mitigate risks .
Advanced Research Questions
Q. How can conflicting data on the environmental persistence of this compound be reconciled?
- Methodology : Apply meta-analytic frameworks to synthesize disparate studies, adjusting for variables like pH, temperature, and microbial activity. Use the Benjamini-Hochberg procedure to control the false discovery rate (FDR) when testing multiple hypotheses about degradation pathways . Sensitivity analyses should isolate confounding factors, such as co-occurring PFAS homologs (e.g., PFTrDA or PFPeA) .
Q. What in vitro models are suitable for studying the toxicological mechanisms of this compound?
- Methodology : Utilize primary hepatocyte cultures or 3D liver spheroids to assess metabolic disruption. Transcriptomic profiling (RNA-seq) can identify pathways affected by peroxisome proliferator-activated receptor (PPAR) activation. Dose-response studies should incorporate environmentally relevant concentrations (ng/L to µg/L) to reflect real-world exposure scenarios .
Q. How can researchers design experiments to distinguish this compound from structurally similar perfluoroalkyl substances (PFAS)?
- Methodology : Combine high-resolution mass spectrometry (HRMS) with fragmentation pattern analysis to differentiate homologs. For example, monitor unique fragment ions (e.g., m/z 519.98 for this compound) and compare retention times against certified reference materials (CRMs). Collision-induced dissociation (CID) parameters must be optimized to minimize cross-talk between analytes .
Q. What strategies improve the detection of this compound in longitudinal environmental monitoring studies?
- Methodology : Deploy passive sampling devices (e.g., polyethylene membranes) to capture temporal trends in water or air. For data validation, apply isotope dilution mass spectrometry (IDMS) and quality control (QC) samples (blanks, spikes, duplicates). Collaborative inter-laboratory studies ensure methodological consistency across datasets .
Methodological Notes
- Data Contradiction Analysis : When addressing conflicting results, prioritize studies using harmonized protocols (e.g., EPA Method 537.1 for water samples). Discrepancies in detection limits or extraction efficiencies should be quantified using Bland-Altman plots .
- Ethical and Relevance Criteria : Align research questions with the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to ensure societal impact, such as addressing gaps in PFAS regulatory policies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
